Product packaging for Ethyl 4-(ethylthio)benzoylformate(Cat. No.:CAS No. 300355-73-1)

Ethyl 4-(ethylthio)benzoylformate

Cat. No.: B1323774
CAS No.: 300355-73-1
M. Wt: 238.3 g/mol
InChI Key: HTHJFEBXJXKUHL-UHFFFAOYSA-N
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Description

Key Structural Features

Property Value/Description Source
Molecular Formula C₁₂H₁₄O₃S
Molecular Weight 238.30 g/mol
SMILES CCOC(=O)C(=O)C1=CC=C(C=C1)SCC
InChI Key HTHJFEBXJXKUHL-UHFFFAOYSA-N
Functional Groups α-Keto ester, ethylthio ether, aromatic ring

The α-keto ester group confers reactivity toward nucleophilic attack, while the ethylthio substituent introduces steric and electronic effects that influence solubility and conformational flexibility . The aromatic ring stabilizes the structure through resonance interactions with the carbonyl groups .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3S B1323774 Ethyl 4-(ethylthio)benzoylformate CAS No. 300355-73-1

Properties

IUPAC Name

ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHJFEBXJXKUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641291
Record name Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300355-73-1
Record name Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Ethyl Benzoylformate Esters

Ethyl benzoylformate esters are commonly synthesized via the acylation of ethyl acetoacetate or related β-keto esters with benzoyl halides under basic conditions. A classical method involves:

  • Reacting ethyl acetoacetate with benzoyl chloride in the presence of sodium metal in dry benzene.
  • The reaction mixture is refluxed for extended periods (up to 24 hours) to form the sodioacetoacetic ester intermediate.
  • Benzoyl chloride is then added slowly, and the mixture is refluxed further to complete the acylation.
  • The product is isolated by aqueous workup, washing, drying, and vacuum distillation to yield ethyl benzoylacetate derivatives with yields ranging from 63% to 75%.

This method can be adapted for substituted benzoyl chlorides, such as 4-(ethylthio)benzoyl chloride, to introduce the ethylthio group on the aromatic ring.

Parameter Conditions/Details Outcome/Yield
Solvent Dry benzene -
Base Sodium metal (1.5 gram atoms) Formation of sodioacetoacetic ester
Temperature Reflux (steam cone) for 24 h Complete reaction
Acylating agent Benzoyl chloride (1.9 moles) Acylation step
Additional reflux 8 hours after addition Completion of reaction
Workup Ice water, sodium bicarbonate wash, drying Isolation of product
Purification Vacuum distillation (142–148 °C / 6 mm Hg) 63–75% yield

Table 1: Typical preparation conditions for ethyl benzoylacetate derivatives

Introduction of the Ethylthio Group

The ethylthio substituent at the para position can be introduced by:

  • Nucleophilic aromatic substitution on a suitable halogenated benzoyl derivative with ethanethiol or its sodium salt.
  • Alternatively, thiolation of a para-substituted benzoyl chloride or benzoylformate ester using ethylthiol under basic or catalytic conditions.

While direct examples for this compound are scarce, analogous methods for aryl thioethers suggest:

  • Reaction of 4-halobenzoyl derivatives with sodium ethylthiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
  • The thioether formation proceeds via nucleophilic displacement of the halogen by the ethylthio anion.

One-Pot or Stepwise Synthesis

A plausible synthetic route involves:

This approach benefits from the availability of 4-(ethylthio)benzoyl chloride as an intermediate, allowing for controlled introduction of the ethylthio group before ester formation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Sodium-mediated acylation Ethyl acetoacetate + benzoyl chloride Na metal, dry benzene, reflux 24+8 h 63–75 Adaptable to substituted benzoyl chlorides
Nucleophilic aromatic substitution 4-halobenzoyl chloride + sodium ethylthiolate DMF, elevated temp (80–120 °C) 60–80* For ethylthio group introduction
One-pot stepwise synthesis 4-chlorobenzoyl chloride + sodium ethylthiolate + ethyl acetoacetate Sequential substitution and acylation 55–70* Requires intermediate isolation

*Yields estimated based on analogous literature for aryl thioethers and benzoylformate esters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethylthio)benzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(ethylthio)benzoylformate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(ethylthio)benzoylformate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The ethylthio group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-(ethylthio)benzoylformate can be compared with other benzoylformate derivatives:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the ethylthio group.

Biological Activity

Ethyl 4-(ethylthio)benzoylformate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, cytotoxic, and gastroprotective effects, supported by diverse research findings and case studies.

  • Chemical Formula : C₁₂H₁₄O₃S
  • Molecular Weight : 238.31 g/mol
  • Structure : The compound features a benzoyl group attached to an ethylthio substituent and a formate moiety, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for protecting cellular components from oxidative stress.

  • Assays Used :
    • DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay
    • FRAP (Ferric Reducing Antioxidant Power) assay
    • Nitric oxide scavenging assay

The results showed a dose-dependent increase in antioxidant activity, suggesting that higher concentrations of the compound correlate with enhanced protective effects against oxidative damage.

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cell lines. A notable study employed the MTT assay on the WRL68 liver cell line.

  • Findings :
    • The compound demonstrated an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at tested concentrations.
    • Histological examinations revealed minimal cellular damage, supporting its safety profile for potential therapeutic applications.

3. Gastroprotective Effects

A significant area of research focuses on the gastroprotective activity of this compound. In a controlled study involving rats, the compound was administered prior to inducing gastric lesions with ethanol.

  • Experimental Design :
    • Rats were divided into groups receiving different doses of the compound (5, 10, and 20 mg/kg).
    • Parameters measured included gastric mucosal integrity, levels of superoxide dismutase (SOD), malondialdehyde (MDA), and histopathological changes.
  • Results :
    • The compound significantly reduced gastric lesions and improved histological parameters compared to control groups.
    • Increased SOD activity and mucus secretion were observed, suggesting a protective mechanism against gastric damage.

Data Summary

Biological ActivityMethodologyKey Findings
AntioxidantDPPH, FRAPDose-dependent scavenging of free radicals
CytotoxicMTT AssayLow cytotoxicity (IC50 > 100 µg/mL)
GastroprotectiveAnimal StudyReduced gastric lesions; increased SOD and mucus secretion

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

  • Gastroprotective Study : A study published in Pharmacological Reports highlighted the protective effects against ethanol-induced gastric mucosal injury in rats. The findings emphasized the role of antioxidant mechanisms in gastroprotection .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human liver cells, demonstrating that this compound does not induce significant toxicity at therapeutic concentrations .
  • Antioxidant Potential : Research focusing on its antioxidant capabilities indicated that it effectively reduces oxidative stress markers in vitro, supporting its potential use in preventing oxidative damage-related diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(ethylthio)benzoylformate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via a two-step process:

Esterification : Benzoylformic acid is reacted with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl benzoylformate.

Thioether Formation : The 4-position of the benzoylformate undergoes nucleophilic substitution with ethylthiol (CH₃CH₂SH) in the presence of a base (e.g., K₂CO₃) to introduce the ethylthio group.

  • Optimization : Yield improvements focus on controlling temperature (60–80°C for thioetheration), solvent polarity (e.g., DMF or acetone), and stoichiometric excess of ethylthiol (1.5–2.0 equivalents). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl ester).
  • A quartet at δ 4.2–4.4 ppm (CH₂ of ethyl ester).
  • Aromatic protons (δ 7.4–8.1 ppm) split due to substitution patterns.
  • Ethylthio group protons (δ 2.5–3.0 ppm).
  • IR : Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C-S stretch at ~650 cm⁻¹.
  • MS : Molecular ion peak at m/z 254 (C₁₁H₁₄O₃S⁺) and fragmentation patterns (e.g., loss of ethoxy group).
  • Cross-validation with computational tools (e.g., ChemDraw simulations) reduces misassignment risks .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. For example:
  • Steric Effects : The ethylthio group at the 4-position may hinder nucleophilic attack. Mitigate by using smaller nucleophiles (e.g., NH₃ vs. bulky amines) or polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Electronic Effects : The electron-donating ethylthio group may reduce electrophilicity of the carbonyl. Enhance reactivity via Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted synthesis to lower activation energy.
  • Validation : Compare experimental yields with DFT-calculated activation energies for mechanistic clarity .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. sulfur atom).

Simulate transition states for competing pathways (e.g., Suzuki-Miyaura vs. Ullmann coupling).

  • Outcome : Predicts preferential reactivity at the carbonyl carbon due to higher electrophilicity (supported by LUMO maps). Experimental validation via kinetic studies (e.g., monitoring by HPLC) confirms computational trends .

Q. What experimental designs minimize side reactions during catalytic hydrogenation of this compound?

  • Methodological Answer : Side reactions (e.g., over-reduction or sulfur oxidation) are mitigated by:
  • Catalyst Selection : Use Pd/C or Raney Ni with controlled H₂ pressure (1–3 atm).
  • Additives : Introduce thiourea to poison catalyst surface and prevent sulfur leaching.
  • Temperature Control : Maintain 25–40°C to avoid desulfurization.
  • Monitoring : In-situ FTIR tracks carbonyl reduction to alcohol intermediates.
  • Reference Data : Analogous studies on ethyl benzoylformate show ~85% yield for mandelate derivatives under optimized conditions .

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